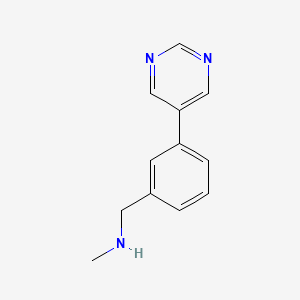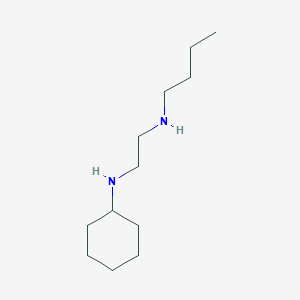
1,2-Bis(4-hydroxyphenyl)acetylene
Overview
Description
1,2-Bis(4-hydroxyphenyl)acetylene, commonly known as Bisphenol A (BPA), is an organic compound that is widely used in the production of polycarbonate plastics and epoxy resins. BPA is a colorless solid that is soluble in organic solvents, but insoluble in water. The compound has drawn significant attention from the scientific community due to its potential health effects, particularly its endocrine-disrupting properties.
Scientific Research Applications
Organic Synthesis
1,2-Bis(4-hydroxyphenyl)acetylene is a versatile compound used in organic synthesis. It can participate in a variety of reactions, including vinylation processes and cross-coupling reactions . These reactions are fundamental in the synthesis of complex organic molecules.
Preparation of Substituted Alkynes
This compound can be used in the synthesis of substituted alkynes . Alkynes are a class of organic compounds characterized by a carbon-carbon triple bond, which makes them highly reactive and useful in various chemical reactions.
Heterocycles Synthesis
Heterocycles are cyclic compounds that contain atoms of at least two different elements. 1,2-Bis(4-hydroxyphenyl)acetylene can be used in the preparation of these heterocycles , which are prevalent in many natural products and pharmaceuticals.
Functionalized Molecules Synthesis
The compound can be used in the construction of a number of functionalized molecules with different levels of molecular complexity . These molecules can have a wide range of applications in various fields, from medicine to materials science.
Mechanism of Action
Target of Action
A structurally similar compound, 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (mbp), has been reported to target estrogen receptor β . This receptor plays a crucial role in various cellular processes, including cell growth and differentiation.
Mode of Action
For instance, MBP has been shown to interact with its target receptors, leading to changes in gene expression .
Biochemical Pathways
The degradation of a similar compound, bisphenol a (bpa), involves the transformation of 1,2-bis(4-hydroxyphenyl)-2-propanol and the downstream intermediates 4-hydroxybenzaldehyde and 4-hydroxy-acetophenone . These intermediates can be further converted to other compounds, affecting various biochemical pathways.
Pharmacokinetics
It’s known that similar compounds like bpa are metabolized in the liver to form active metabolites . These metabolites can have different bioavailability and biological effects compared to the parent compound.
Result of Action
Similar compounds like mbp have been shown to induce cellular stress and apoptosis in certain cell types .
Action Environment
The action, efficacy, and stability of 1,2-Bis(4-hydroxyphenyl)acetylene can be influenced by various environmental factors. For instance, the degradation of similar compounds like BPA is dependent on bacterial metabolism, and numerous factors can influence its fate in the environment .
properties
IUPAC Name |
4-[2-(4-hydroxyphenyl)ethynyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPDVYKTEDPFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00430782 | |
| Record name | 1,2-BIS(4-HYDROXYPHENYL)ACETYLENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-hydroxyphenyl)acetylene | |
CAS RN |
22608-45-3 | |
| Record name | 1,2-BIS(4-HYDROXYPHENYL)ACETYLENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Isocyanato-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1609596.png)
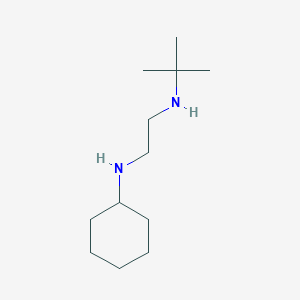
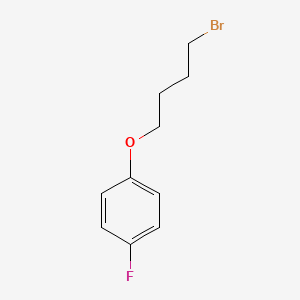
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1609599.png)
![1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]-](/img/structure/B1609600.png)
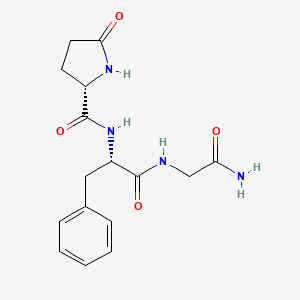

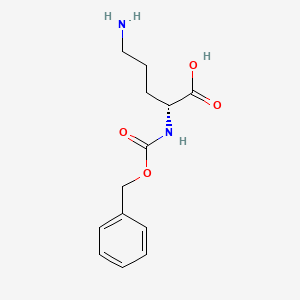
![[4-(2-Morpholin-4-ylethoxy)phenyl]methanol](/img/structure/B1609608.png)
![4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1609612.png)
